molecular formula C13H10F3N5OS B2906631 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448060-59-0

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2906631
CAS No.: 1448060-59-0
M. Wt: 341.31
InChI Key: HECODNWNSLTLKP-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a trifluoromethyl-substituted pyrazole via an ethyl carboxamide bridge. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic aromatic system known for its electron-deficient nature, which enhances interactions with biological targets such as enzymes or receptors. The trifluoromethyl (CF₃) group on the pyrazole ring contributes to increased lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve pharmacokinetic properties .

Key structural features include:

  • Benzo[c][1,2,5]thiadiazole: A sulfur- and nitrogen-containing heterocycle that imparts rigidity and planar geometry, facilitating π-π stacking interactions.
  • Trifluoromethylpyrazole: The CF₃ group enhances electronegativity and resistance to oxidative metabolism.
  • Ethyl carboxamide linker: Provides conformational flexibility and hydrogen-bonding capability for target engagement.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5OS/c14-13(15,16)11-3-5-21(18-11)6-4-17-12(22)8-1-2-9-10(7-8)20-23-19-9/h1-3,5,7H,4,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECODNWNSLTLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : A common approach starts with the cyclization of appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Introduction of the Trifluoromethyl Group: : This can be achieved using various trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst.

  • Linkage to Benzo[c][1,2,5]thiadiazole: : This usually involves nucleophilic substitution reactions where a halogenated precursor of benzo[c][1,2,5]thiadiazole reacts with the intermediate pyrazole compound.

  • Formation of the Carboxamide Group: : This can be accomplished via amide bond formation reactions using carboxylic acid derivatives and amines under dehydrative conditions.

Industrial Production Methods

Industrial-scale production may adapt these laboratory methods to more scalable processes, optimizing reaction conditions and yields, often leveraging automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at its nitrogen and sulfur atoms, potentially forming oxides or sulfones.

  • Reduction: : Reduction reactions may target the nitro group or the pyrazole ring, leading to amino derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are possible on the benzene ring or pyrazole ring, depending on the presence of activating groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.

  • Substitution: : Halogens, organolithium reagents, and nucleophiles like thiols and amines are utilized under controlled temperatures and solvent conditions.

Major Products

The major products from these reactions often include modified derivatives of the original compound, which can possess altered biological or chemical properties, making them of interest for further study.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its unique reactivity patterns and potential as a building block for more complex molecules.

Biology

In biology, this compound is investigated for its interactions with biomolecules. Its ability to act as a ligand in various enzymatic reactions or as a fluorescent probe is of particular interest.

Medicine

The compound’s structure suggests potential pharmacological properties, and it is studied for its role as an inhibitor or activator in various biochemical pathways, possibly targeting enzymes or receptors linked to diseases.

Industry

Industrial applications might include its use in the development of advanced materials, given its structural stability and functional group diversity.

Mechanism of Action

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide’s mechanism of action varies depending on its application:

  • Molecular Targets and Pathways: : In biological systems, it might interact with specific proteins, altering their function. In materials science, its interaction with other compounds or surfaces could result in desired physical properties.

Comparison with Similar Compounds

Structural Analogs with Benzo[c][1,2,5]thiadiazole Carboxamide Core
Compound Name Molecular Formula Molecular Weight Key Substituents Source
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₉H₁₇N₅OS₂ 395.5 Cyclopropyl, thiophen-3-yl on pyrazole
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₈H₁₄FN₃O₃S₃ 427.5 4-Fluorophenyl sulfonyl, thiophen-2-yl

Key Differences :

  • The sulfonyl group in adds polarity, which may influence solubility and target selectivity.
  • Biological Implications : The trifluoromethyl group in the target compound likely enhances metabolic stability compared to cyclopropyl or sulfonyl analogs .
Heterocyclic Variations: Benzo[c][1,2,5]thiadiazole vs. Benzothiazole
Compound Name Core Heterocycle Molecular Weight Activity Notes Source
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole 356.4 Antimicrobial, antitumor (predicted)

Comparison :

  • Biological Activity : Benzothiazole derivatives are widely studied for antimicrobial and antitumor activity, whereas benzo[c][1,2,5]thiadiazole analogs may favor protease inhibition due to their planar structure .
Trifluoromethyl-Substituted Pyrazole Derivatives
Compound Name Molecular Formula Target/Activity Key Feature Source
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide C₂₃H₁₆F₆N₄OS Kinase inhibition (hypothesized) Dual trifluoromethyl groups, thiazole ring
Razaxaban (DPC 906, BMS-561389) C₂₃H₂₀F₃N₇O₃ Factor Xa inhibitor Aminobenzisoxazole P1 ligand, trifluoromethylpyrazole

Key Insights :

  • Trifluoromethyl Positioning : In razaxaban, the trifluoromethyl group on the pyrazole enhances selectivity for Factor Xa over trypsin . The target compound’s CF₃ group may similarly improve specificity for its biological target.
  • Dual CF₃ Groups : The compound in uses two CF₃ groups for amplified lipophilicity, which may compromise solubility compared to the target compound’s single CF₃ substitution.

Analysis :

  • The target compound likely employs EDC-mediated amide coupling, a standard method for carboxamide synthesis, with yields comparable to ND-11543 (62%) .
  • Substituted pyrazole precursors (e.g., 3-(trifluoromethyl)-1H-pyrazole) may require additional optimization to mitigate steric hindrance during coupling .

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzo[c][1,2,5]thiadiazole core linked to a pyrazole moiety via an ethyl chain. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₅OS
Molecular Weight 409.4 g/mol
CAS Number 2034554-79-3

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds containing thiadiazole and pyrazole structures. For instance, derivatives with similar scaffolds have shown promising cytotoxic effects against various cancer cell lines.

  • Case Study: A study evaluating a series of thiadiazole-containing compounds demonstrated that modifications to the pyrazole ring significantly affected their cytotoxicity. The presence of electron-withdrawing groups, such as trifluoromethyl, was associated with increased potency against cancer cells .

Antimicrobial Activity

Compounds featuring thiadiazole and pyrazole moieties have also been reported to exhibit antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

  • Research Findings: A library of thiadiazole-containing pyrazoles was synthesized and tested for their antimicrobial efficacy. Results indicated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored in various preclinical models. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines is a common mechanism.

  • Example: In vitro studies showed that certain thiadiazole derivatives could downregulate TNF-alpha production in activated macrophages, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Key Structural Features

  • Trifluoromethyl Group: Enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiadiazole Core: Essential for the interaction with cellular targets; modifications can lead to varied biological responses.
  • Pyrazole Moiety: Influences the overall pharmacokinetics and pharmacodynamics of the compound.

Table: Summary of SAR Findings

ModificationEffect on Activity
Addition of TrifluoromethylIncreased potency against cancer cells
Alteration in ThiadiazoleVaried cytotoxicity profiles
Changes in Pyrazole SubstituentsImpact on anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Core Preparation : Start with benzo[c][1,2,5]thiadiazole-5-carboxylic acid activation (e.g., using thionyl chloride to form the acid chloride).

Coupling Reaction : React the acid chloride with an amine intermediate (e.g., N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography or recrystallization (solvents: acetonitrile or toluene).

  • Critical Parameters : Temperature (reflux for 6–12 hours), solvent choice (DMF for coupling, toluene for cyclization), and catalyst (e.g., triethylamine for amide bond formation) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Q. What are the hypothesized biological targets of this compound?

  • Mechanistic Insights : Thiadiazole and pyrazole moieties are known to inhibit enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors) via π-π stacking or hydrogen bonding .
  • Experimental Validation : Use in vitro assays (e.g., enzyme inhibition assays) or cellular models (e.g., cancer cell lines for antiproliferative activity) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Case Study : If antiproliferative IC₅₀ values vary between studies:

Re-evaluate Assay Conditions : Check cell line specificity, incubation time, and compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography or 2D NMR .

Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethylpyrazole derivatives) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Approaches :

  • Prodrug Design : Mask polar groups (e.g., amide) with ester linkages .
  • Deuteration : Replace hydrogen atoms with deuterium at metabolically labile sites (e.g., pyrazole C-H positions) .
  • CYP450 Inhibition Assays : Identify major metabolic pathways using liver microsomes .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding modes .

QSAR Analysis : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity .

Key Considerations for Researchers

  • Contradictory Data : Always verify reaction conditions (e.g., solvent purity, catalyst batch) and biological assay protocols .
  • Advanced Characterization : Combine crystallography (XRD) and computational models to resolve ambiguous structural features .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds (e.g., waste disposal protocols) .

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